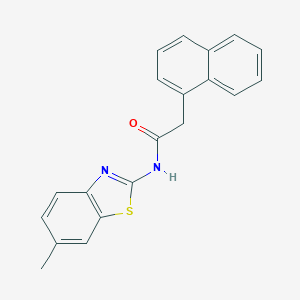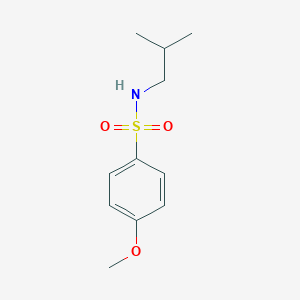
N-isobutyl-4-methoxybenzenesulfonamide
Descripción general
Descripción
N-isobutyl-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C11H17NO3S . It has an average mass of 243.323 Da and a mono-isotopic mass of 243.092911 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.32258 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
N-Chloro-N-methoxybenzenesulfonamide serves as an efficient chlorinating reagent, useful for chlorinating various compounds including diketones, keto esters, and phenols, to achieve chlorinated products with good to high yields (Xiao-Qiu Pu et al., 2016).
N-isobutyl-4-methoxybenzenesulfonamide derivatives have shown potential in fluorescent properties, particularly in the presence of zinc(II). These derivatives form complexes with zinc(II), indicated by a bathochromic shift in UV/vis spectra, and display increased fluorescence compared to similar compounds (M. Kimber et al., 2000).
Certain this compound compounds have been evaluated for their antitumor properties. They have been identified as potent cell cycle inhibitors, disrupting tubulin polymerization, and are currently in clinical trials (T. Owa et al., 2002).
The crystal structures of some this compound derivatives have been analyzed, revealing how different molecular interactions contribute to the formation of two- and three-dimensional architectures (V. Z. Rodrigues et al., 2015).
This compound has been studied for its hypoglycemic effects, displaying significant blood sugar reduction in animal models, though with varying degrees of toxicity (H. Rosen et al., 1966).
Sulfonamide drugs, including derivatives of this compound, bind to the colchicine site of tubulin, indicating their potential use in cancer therapy due to their inhibitory effects on tubulin polymerization (Mithu Banerjee et al., 2005).
Mecanismo De Acción
While the exact mechanism of action for N-isobutyl-4-methoxybenzenesulfonamide is not specified, sulfonamides, a class of compounds to which it belongs, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
The safety data sheet for a similar compound, 4-Methoxybenzenesulfonamide, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .
Propiedades
IUPAC Name |
4-methoxy-N-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9(2)8-12-16(13,14)11-6-4-10(15-3)5-7-11/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRLUTQHDWRXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B472552.png)
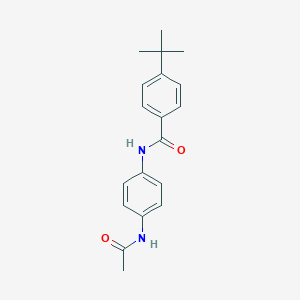
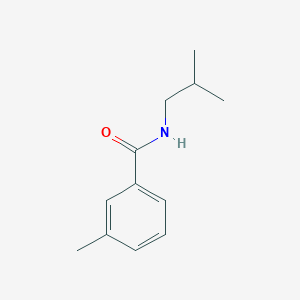
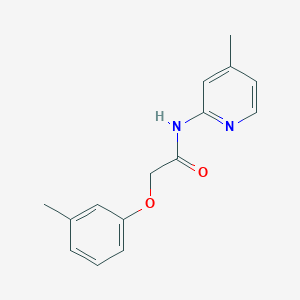

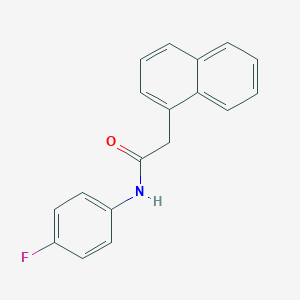
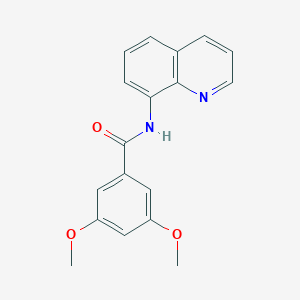
![3-[(5-Bromofuran-2-carbonyl)amino]benzoic acid](/img/structure/B472605.png)
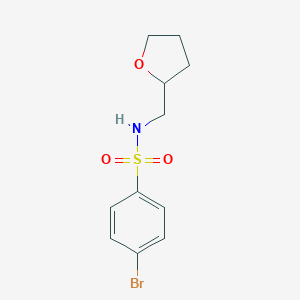

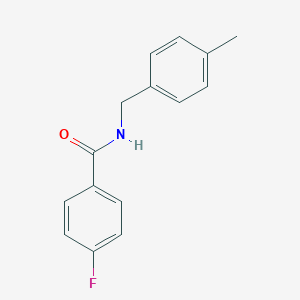
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-naphthamide](/img/structure/B472643.png)

